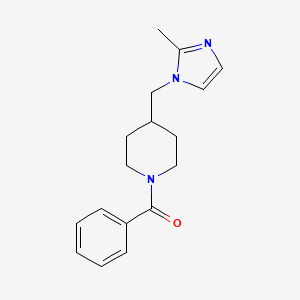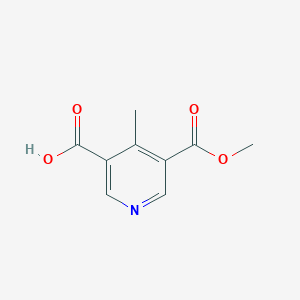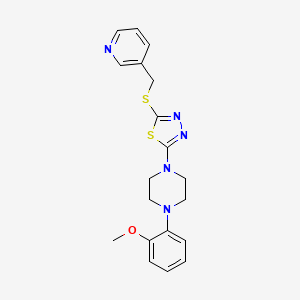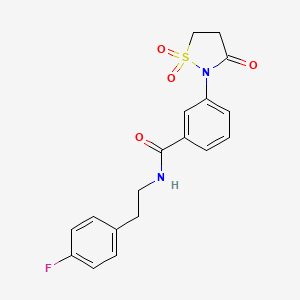
2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule, likely containing functional groups such as amine, thioether, carboxamide, and possibly a pyrimidine ring based on its name . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy . Unfortunately, without specific data or a known synthesis route, it’s difficult to provide a detailed molecular structure analysis for this compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Isothiocyanates, for example, can undergo a variety of reactions, including those with amines to form thioureas .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A significant application of compounds structurally related to the specified chemical is in antimicrobial research. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized various pyridothienopyrimidines and triazines demonstrating in vitro antimicrobial activities. These compounds share a similar structural backbone with the chemical , highlighting its potential use in developing antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Synthesis of Heterocyclic Compounds
Another application lies in the synthesis of complex heterocyclic compounds. Hassneen and Abdallah (2003) detailed the formation of pyridino[2,3-d]pyrimidin-4-ones and pyridino[2,3-d]triazolino[4,5-a]pyrimidin-5-ones. These reactions involve similar core structures, suggesting that the chemical could be a precursor or intermediate in synthesizing such heterocyclic compounds (Hassneen & Abdallah, 2003).
Novel Tandem Transformations
Pokhodylo et al. (2010) explored novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. Their work demonstrates the chemical's potential in complex organic synthesis processes, particularly in forming new ring systems or heterocycles (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Antioxidant and Antibacterial Properties
Kumar et al. (2011) synthesized pyrimidine derivatives showing potent antibacterial activities and significant antioxidant potential. This suggests that the chemical , due to its structural similarity, might also possess antibacterial and antioxidant properties (Kumar, Sharma, Kumari, & Kalal, 2011).
Material Science Applications
In material science, Yamanaka, Jikei, and Kakimoto (2000) utilized similar compounds in preparing hyperbranched aromatic polyimides, indicating potential applications in polymer chemistry or material science (Yamanaka, Jikei, & Kakimoto, 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-14(27)15-7-6-10-17(11-15)24-19(28)13-31-22-23-12-18(21(30)26(22)2)20(29)25-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPFWKNFNSCGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Cyclohexyl-5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2746401.png)


![(3,4-Dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2746404.png)
![N-[cyano(thiophen-3-yl)methyl]-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2746406.png)
![1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B2746410.png)
![ethyl 3-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2746411.png)



![7-chloro-3-(3-fluorophenyl)-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2746419.png)
![1-(7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2746420.png)